molecular formula C12H15Cl2NO B1426098 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1359703-79-9

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B1426098
CAS No.: 1359703-79-9
M. Wt: 260.16 g/mol
InChI Key: ZFJLJHHYHNRPEY-UHFFFAOYSA-N
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Description

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold with a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₃Cl₂NO, and it is recognized under multiple CAS numbers, including 1359703-79-9 (specific to the 6-chloro variant) and 37663-44-8 (generic spiro[isobenzofuran-piperidine] hydrochloride) [10][9].

Key properties include:

  • Purity: ≥97% (commercial grade) [9].
  • Storage: Requires 2–8°C and inert gas handling to prevent degradation [3][9].
  • Safety: Classified as corrosive, flammable, and toxic to aquatic life, necessitating stringent safety protocols during handling [3][12].

Properties

IUPAC Name

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJLJHHYHNRPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726254
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359703-79-9
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, with the CAS number 1359703-79-9, is a compound that has garnered attention for its potential biological activities. This compound features a complex spirocyclic structure which may contribute to its interactions in biological systems. The following sections will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₅Cl₂NO
Molecular Weight260.16 g/mol
Purity≥ 97%
Boiling PointNot available
GHS Hazard StatementsH302, H315, H319, H335

The compound is characterized by a high degree of structural complexity which may influence its biological interactions and therapeutic potential.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows for interactions with microbial cell membranes, potentially disrupting their integrity.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.
  • Neuroprotective Effects : Some investigations have pointed towards neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Ion Channels : Interaction with ion channels could alter neuronal excitability and neurotransmitter release.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage.

Study 1: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective toxicity:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

This study highlighted the compound's potential as an anticancer agent and warranted further exploration into its mechanism of action.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function:

TreatmentCell Viability (%)
Control30
Compound (10 µM)75
Compound (20 µM)85

These findings suggest a protective role against oxidative damage, making it a candidate for further research in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3H-Spiro[2-benzofuran-1,4'-piperidine] (CAS 38309-60-3)
  • Structural Difference : Lacks the chlorine substituent and features a benzofuran ring instead of isobenzofuran.
  • Similarity Score : 0.81 (vs. 6-chloro variant) [10].
  • Applications : Used as a building block in organic synthesis but lacks reported pharmacological activity.
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one (CAS 1445655-59-3)
  • Structural Difference : Replaces the isobenzofuran ring with an indole moiety and introduces a ketone group.
  • Molecular Weight : 236.7 g/mol [5].
  • Safety: Limited toxicity data available; requires precautions against skin/eye contact [5].
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride (CAS 1190965-20-8)
  • Structural Difference : Chlorine substituent at the 5-position instead of 4.
  • Applications : Custom-synthesized for receptor-binding studies, with rapid shipping options for research [11].

Pharmacologically Active Analogues

FA4 (Sigma-2 Receptor Ligand)
  • Structure : (Z)-2-(1-(4-(3H-Spiro[isobenzofuran-1,4′-piperidine]-1′-yl)butyl)-2-oxoindolin-3-ylidene)-N,N-dimethylhydrazinecarbothioamide.
  • Activity : Activates cytotoxic pathways in lung cancer cells (A549) via sigma-2 receptors [2].
  • Comparison : Unlike the 6-chloro compound, FA4 incorporates an extended alkyl chain and thiosemicarbazone group, enhancing receptor specificity.
Compound 37 (US28 Receptor Antagonist)
  • Structure : 5-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-yl-2,2-diphenylpentanenitrile hydrochloride.
  • Activity: Designed as a nonpeptidergic ligand for the human cytomegalovirus-encoded receptor US28 [7].
  • Comparison : The diphenylpentanenitrile side chain distinguishes it from the simpler 6-chloro derivative, enabling viral receptor targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 2
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

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